methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 2,3-dihydrothiazole core substituted with:
- A 3-fluorophenyl group at position 3.
- A methyl carboxylate at position 2.
- An (Z)-imino linkage connected to a 1,3-dioxo-2-azaspiro[4.4]nonane moiety via an acetyl bridge.
The spirocyclic system introduces conformational rigidity, while the fluorophenyl and ester groups influence electronic properties and solubility.
Properties
Molecular Formula |
C21H20FN3O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-18(28)16-17(12-5-4-6-13(22)9-12)31-20(24-16)23-14(26)11-25-15(27)10-21(19(25)29)7-2-3-8-21/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,23,24,26) |
InChI Key |
YGKYQBGJNVHTLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Domino Radical Bicyclization
-
Starting material : O-benzyl oxime ethers with brominated/iodinated aromatic rings or terminal alkynyl groups.
-
Reagents : BuSnH, AIBN (azobisisobutyronitrile), or triethylborane.
-
Conditions : Irradiation (400 W Hg lamp) at 50–90°C in benzene or cyclohexane.
-
Mechanism : Aryl radical formation → intramolecular 5-exo-trig cyclization → alkoxyaminyl radical capture.
-
Yield : 11–67% (diastereomeric mixture with trans preference).
Example :
| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| Radical initiation | BuSnH, AIBN, 90°C | Alkoxyaminyl radical | – |
| Bicyclization | Cyclohexane, 24–72 h | 1-Azaspiro[4.4]nonane derivative | 45% |
Iron-Mediated [3+2] Cycloaddition
-
Starting material : 2-Methylenepyrrolidines and α,α′-dibromoketones.
-
Reagents : Fe(CO).
-
Conditions : Benzene, 50°C, 18 h under nitrogen.
-
Yield : 50–75% (single diastereomer isolated via crystallization).
Thiazole Ring Formation
The 2,3-dihydro-1,3-thiazole-4-carboxylate moiety is synthesized via Hantzsch thiazole synthesis or oxidative cyclization .
Hantzsch Thiazole Synthesis
-
Starting material : Ethyl 2-chloro-3-oxobutanoate and pyridine-4-carbothioamide.
-
Reagents : Ethanol, reflux (5 h).
-
Mechanism : Nucleophilic attack of thioamide on α-chloroketone → cyclization.
-
Yield : 70–85%.
Modification for Target Compound :
Oxidative Cyclization with MnO2_22
-
Starting material : Methyl thiazolidine-4-carboxylate.
-
Reagents : MnO, acetonitrile, 60–100°C, 24–72 h.
-
Yield : 80–89% (for analogous thiazole derivatives).
Coupling of Spirocyclic and Thiazole Moieties
The iminoacetyl linker is introduced via Schiff base formation or amide coupling .
Schiff Base Formation
-
Starting materials : 1,3-Dioxo-2-azaspiro[4.4]nonane acetyl chloride and thiazole-4-carboxylate hydrazide.
-
Reagents : Triethylamine, DMF, 0°C → room temperature.
-
Mechanism : Nucleophilic acyl substitution → imine formation.
-
Yield : 60–75%.
Amide Coupling
-
Starting materials : Activated ester of the spirocyclic acetyl group and amine-functionalized thiazole.
-
Reagents : HATU, DIPEA, DCM, 24 h.
-
Yield : 65–80%.
Final Esterification and Functionalization
Esterification of Carboxylic Acid
-
Starting material : Thiazole-4-carboxylic acid.
-
Reagents : Methanol, HCl gas (dry), 12 h, room temperature.
-
Yield : 85–92%.
Introduction of 3-Fluorophenyl Group
-
Starting material : 5-Bromo-thiazole intermediate.
-
Reagents : 3-Fluorophenylboronic acid, Pd(PPh), NaCO, dioxane/water (3:1), 80°C, 12 h.
-
Yield : 70–78%.
Optimization and Challenges
Key Challenges
-
Diastereoselectivity : Domino bicyclization yields trans-dominant mixtures; chromatographic separation is required.
-
Oxidative Stability : MnO may overoxidize thiazolidine intermediates; strict temperature control is essential.
-
Steric Hindrance : Bulky spirocyclic groups reduce coupling efficiency; HATU outperforms EDC/HOBt in such cases.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Domino bicyclization | Single-step spirocycle formation | Low yields, diastereomer separation | 11–67% |
| Hantzsch synthesis | High thiazole yield | Requires toxic α-chloroketones | 70–85% |
| Schiff base coupling | Mild conditions | Sensitivity to moisture | 60–75% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: Substitution reactions may occur at the fluorophenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The target compound’s uniqueness lies in its spirocyclic azaspiro[4.4]nonane system, which distinguishes it from analogs with simpler fused or substituted rings. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Spirocyclic vs.
- Substituent Effects : Fluorophenyl groups (target, ) increase electronegativity and metabolic stability compared to methoxy () or chloro () analogs.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Melting Points : The high MP of (>300°C) correlates with extended π-conjugation and NH H-bonding, absent in the target compound.
- Solubility : Methyl/ethyl esters (target, ) improve solubility in organic solvents compared to halogenated analogs ().
Crystallography :
- Compounds in were characterized via single-crystal X-ray diffraction (SHELX ), revealing isostructural triclinic packing. The target compound’s spiro system may adopt distinct packing modes due to non-planarity.
Biological Activity
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features and significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 445.5 g/mol. Its structure includes a spirocyclic framework, a thiazole ring, and a fluorophenyl group, which contribute to its intriguing chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.5 g/mol |
| Structural Features | Spirocyclic structure, Thiazole ring, Fluorophenyl group |
Biological Activity
Research indicates that this compound exhibits significant biological activity as an inhibitor of specific protein interactions relevant to cancer biology. Notably, it has been shown to disrupt the menin-mixed lineage leukemia (MLL) fusion protein interactions, which are implicated in various hematological malignancies. This mechanism of action positions the compound as a potential therapeutic agent in treating certain types of leukemia.
The compound's ability to inhibit protein-protein interactions is crucial for its anticancer effects. The menin-MLL interaction is vital for the transcriptional regulation of genes involved in cell proliferation and survival. By disrupting this interaction, the compound may induce apoptosis in cancer cells dependent on this pathway.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Menin-MLL Interaction : A study demonstrated that this compound effectively inhibits the menin-MLL interaction in vitro, leading to reduced cell viability in leukemia cell lines.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the fluorophenyl group can enhance the compound's potency against MLL-rearranged leukemias. Variations in substituents on the thiazole ring have also been shown to impact biological activity significantly.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiazole derivatives and azaspiro compounds. Below is a comparison table highlighting key features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-{[(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | Similar spirocyclic structure | Anticancer |
| Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | Similar core structure | Antimicrobial |
Q & A
Q. Advanced
- pH Stability Profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-MS. The fluorophenyl group shows instability at pH >8 due to hydroxide attack .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Td ~220°C) and polymorph transitions .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λmax ~310 nm) under ICH Q1B guidelines, critical for storage protocol development .
How do structural variations in the thiazole ring impact bioactivity?
Q. Advanced
- Ring Saturation : Dihydrothiazole derivatives (vs. fully aromatic) exhibit 3x higher solubility but reduced target affinity due to loss of π-π stacking .
- Substituent Positioning : 5-(3-Fluorophenyl) substitution (vs. 4-fluoro) enhances kinase inhibition by aligning with hydrophobic pockets in ATP-binding sites .
- Methyl Ester vs. Free Acid : The methyl ester improves cell permeability (logP 2.1 vs. 0.8 for acid), but hydrolyzes rapidly in serum, necessitating prodrug strategies .
What are the best practices for handling contradictions in spectroscopic data?
Q. Advanced
- 2D NMR Validation : Use HSQC and HMBC to resolve overlapping signals (e.g., spiro vs. thiazole carbons) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbonyl assignments in IR/NMR .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length/angle data, resolving disputes over tautomeric forms .
How can researchers leverage heterocyclic chemistry databases to design analogs?
Q. Advanced
- PubChem Mining : Filter analogs by substructure (e.g., thiazole + spiro rings) to identify candidates with reported bioactivity .
- Reaxys Queries : Use reaction queries (e.g., "thiazole AND Suzuki coupling") to retrieve scalable synthetic routes .
- Docking Libraries : Screen virtual libraries (e.g., ZINC20) for analogs with improved docking scores to priority targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
